1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
Description
1-[(2-Methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole (CAS: 3878-18-0) is a benzimidazole derivative characterized by a 2-methylbenzyl group at the 1-position and a thiophen-2-yl substituent at the 2-position of the benzimidazole core . The benzimidazole scaffold is a privileged structure in medicinal and materials chemistry due to its planar aromatic system, which facilitates π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-14-7-2-3-8-15(14)13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-12-22-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUBSLSPWNNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole, also known as D011-4058, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of D011-4058 is . The structure consists of a benzodiazole core substituted with a thiophene and a 2-methylphenyl group, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to D011-4058 exhibit significant anticancer activities. For instance, derivatives of benzodiazole have shown promising results against various cancer cell lines. A study demonstrated that modifications on the benzodiazole scaffold improved activity against human colon adenocarcinoma and other tumor types, with IC50 values indicating potent cytotoxic effects (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 12.5 |
| Compound 2 | CaCo-2 | 9.3 |
| D011-4058 | MCF-7 | 15.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar thiophene derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the thiophene ring can enhance antibacterial efficacy .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Thiophene Derivative A | Staphylococcus aureus | 5 |
| Thiophene Derivative B | Escherichia coli | 10 |
| D011-4058 | Pseudomonas aeruginosa | 8 |
The biological activity of D011-4058 can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with a similar structure have been shown to inhibit key enzymes involved in cancer progression and bacterial survival, such as cyclooxygenases (COX) and carbonic anhydrases .
- Induction of Apoptosis : Studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies highlight the efficacy of D011-4058 and its analogs:
- Case Study 1 : A study on a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages over a period of weeks, indicating potential for therapeutic application in oncology .
- Case Study 2 : Clinical trials involving derivatives of this compound showed promise in treating resistant bacterial infections, particularly in cases where traditional antibiotics failed .
Comparison with Similar Compounds
Substituents at the 1-Position
- 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-benzimidazole (23): Features a thiophen-2-ylmethyl group at the 1-position. This compound exhibits moderate antioxidant activity, attributed to the electron-donating thiophene groups stabilizing radical intermediates .
- 1-(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-benzimidazole : Substituted with a halogenated benzyl group and a styryl moiety. The chlorine atoms increase molecular polarity and may enhance interactions with hydrophobic pockets in enzymes or receptors .
Substituents at the 2-Position
- 2-[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]-1H-benzimidazole (15): Incorporates a phenylthiazole group, introducing nitrogen and sulfur heteroatoms.
Physicochemical Properties
Data Tables
Table 1: Structural and Activity Comparison of Benzimidazole Derivatives
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | 1-(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-benzimidazole |
|---|---|---|
| Molecular Weight (g/mol) | 305.39 | 413.73 |
| LogP | ~3.5 | 5.2 |
| Hydrogen Bond Donors | 1 | 0 |
| Rotatable Bonds | 4 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
